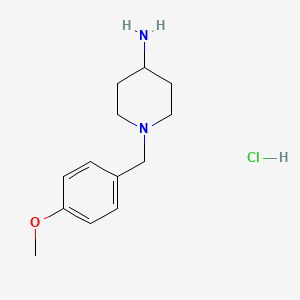

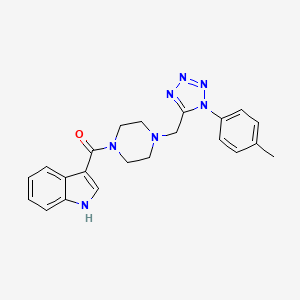

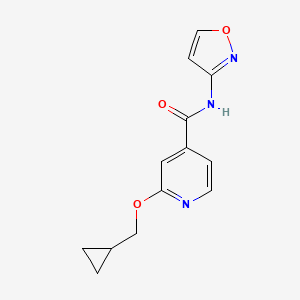

3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MTA and is a thiazole derivative that has shown promising results in various fields of research.

Scientific Research Applications

Chemical Sensors and Detection Systems

The compound’s unique structure and functional groups make it an excellent candidate for chemical sensing. Researchers have synthesized derivatives of this compound, such as PDBT (benzothiazole appended 2,2′-(1,4-phenylene)diacetonitrile), which acts as a novel sensor for detecting cyanide ions (CN−) . PDBT shows high selectivity and sensitivity towards CN− over other interfering anions. It undergoes a color transformation from colorless to reddish-brown upon reaction with CN−, and its fluorescence increases significantly, allowing for sensitive detection. Real-world applications include water quality assessment and cell imaging investigations.

Coordination Chemistry and Metal Complexes

Exploring the coordination chemistry of this compound could lead to the development of metal complexes with interesting properties. While specific examples related to this compound are scarce, similar ligands have been investigated in the context of metal coordination. For instance, tris(1,2,3-triazol-4-yl)methane frameworks offer versatile architectures for ligand design . Investigating metal complexes formed with our compound could yield novel materials with potential applications in catalysis, magnetism, or luminescence.

Fluorescent Materials and Nanosheets

By incorporating electron-deficient monomers into frameworks, fluorescent materials can be designed. For instance, researchers have constructed fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets using a thiadiazole-based covalent triazine framework . Our compound’s structural features could inspire similar materials with tailored fluorescence properties, potentially useful in sensors, imaging, or optoelectronics.

Mechanism of Action

Target of Action

The primary targets of the compound “3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide” are currently unknown. The compound belongs to the class of thiazole derivatives , which are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . .

Mode of Action

Thiazole derivatives are known to interact with various biological targets through different mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or disrupting cell membrane integrity . The exact mode of action for this compound would depend on its specific target(s), which are currently unknown.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Thiazole derivatives can potentially affect a wide range of biochemical pathways depending on their specific targets .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information on its targets and mode of action. Thiazole derivatives are known to exhibit a variety of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities . The specific effects of this compound would depend on its particular targets and mode of action.

properties

IUPAC Name |

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S2/c1-12-6-8-13(9-7-12)16-11-24-18(19-16)20-17(21)14-4-3-5-15(10-14)25(2,22)23/h3-11H,1-2H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJWCUSEROEEOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

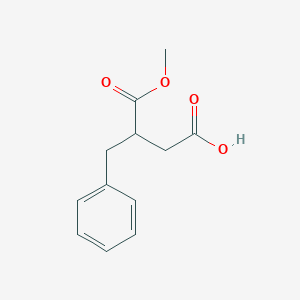

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2417509.png)

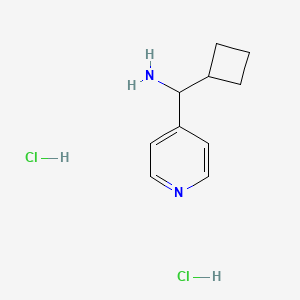

![(3S,4S)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-methylpyrrolidine-3-carboxamide](/img/structure/B2417516.png)

![6,8-difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2417520.png)

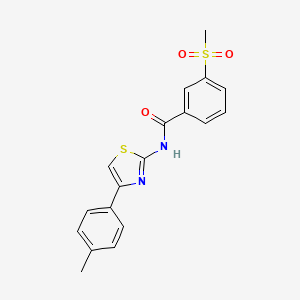

![ethyl 2-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2417523.png)